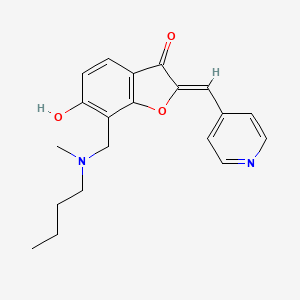
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H22N2O3 and its molecular weight is 338.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-7-((butyl(methyl)amino)methyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, focusing on its cytotoxic effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that contribute to its biological activity. The presence of a pyridine ring and a hydroxy group enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown superior activity against K562 (leukemia) and DU145 (prostate cancer) cell lines compared to other compounds in its class.
Table 1: Cytotoxic Activity of this compound
The cytotoxicity of this compound is primarily attributed to its ability to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies suggest that the compound interacts with the β-tubulin subunit, inhibiting microtubule formation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the benzofuran and pyridine rings significantly influence the compound's potency. For example, substituting different alkyl groups at the nitrogen position has been shown to enhance cytotoxicity:
Table 2: SAR Analysis of Alkyl Substituents
| Substituent | Cytotoxicity (IC50, µM) | Observations |
|---|---|---|
| Methyl | 12.0 | Moderate activity |
| Ethyl | 8.5 | Increased potency |
| Butyl | 5.0 | Optimal activity observed |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on Leukemia Cells : A study evaluated the effects of this compound on K562 cells, demonstrating a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .
- Prostate Cancer Model : In vivo studies using DU145 xenografts in mice showed that administration of the compound resulted in significant tumor reduction compared to control groups .
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances overall efficacy, suggesting potential for use in combination therapies .
Propiedades
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-4-11-22(2)13-16-17(23)6-5-15-19(24)18(25-20(15)16)12-14-7-9-21-10-8-14/h5-10,12,23H,3-4,11,13H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAINXXQOEUSHCZ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=NC=C3)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=NC=C3)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














